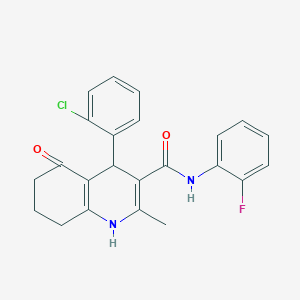

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as CFM-2, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of quinolinecarboxamides and has been found to have potential applications in the field of neuroscience.

Mecanismo De Acción

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and blocks the activation of the receptor. This leads to a reduction in the influx of calcium ions into the neurons, which is a key step in the excitotoxicity cascade that occurs in neurological disorders.

Biochemical and Physiological Effects:

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects in animal models. It has been found to reduce the levels of oxidative stress markers and pro-inflammatory cytokines in the brain, which are associated with neurodegenerative diseases. It has also been shown to improve the cognitive function and motor coordination in animal models of stroke and traumatic brain injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in neurological disorders. It also has good bioavailability and can be administered orally, which makes it easy to use in animal models. However, 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations as well. It has a short half-life and is rapidly metabolized in the body, which requires frequent dosing in animal models. It also has poor solubility in water, which can limit its use in certain experiments.

Direcciones Futuras

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several potential future directions for scientific research. It could be further studied for its potential applications in the treatment of neurological disorders such as stroke, traumatic brain injury, and neurodegenerative diseases. It could also be used as a tool for studying the role of the NMDA receptor in synaptic plasticity and learning and memory processes. Further research could also focus on developing more potent and selective antagonists of the NMDA receptor based on the structure of 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Métodos De Síntesis

The synthesis of 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that starts with the reaction of 2-chloroaniline with 2-fluorobenzaldehyde to form the corresponding Schiff base. This is followed by a reduction reaction using sodium borohydride to obtain the intermediate compound. The final step involves the reaction of the intermediate with cyclohexanone in the presence of acetic anhydride and a catalyst to form the desired product.

Aplicaciones Científicas De Investigación

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. 4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Propiedades

Nombre del producto |

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |

|---|---|

Fórmula molecular |

C23H20ClFN2O2 |

Peso molecular |

410.9 g/mol |

Nombre IUPAC |

4-(2-chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C23H20ClFN2O2/c1-13-20(23(29)27-17-10-5-4-9-16(17)25)21(14-7-2-3-8-15(14)24)22-18(26-13)11-6-12-19(22)28/h2-5,7-10,21,26H,6,11-12H2,1H3,(H,27,29) |

Clave InChI |

CXFWTZCBJDCDLL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4F |

SMILES canónico |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)

![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)

![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303812.png)

![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303813.png)

![4-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303815.png)

![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)

![N-(2,4-difluorophenyl)-2-methyl-4-[4-(methylthio)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303818.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)

![4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303824.png)

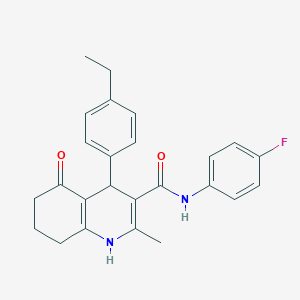

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303826.png)

![N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303829.png)

![4-(3-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303830.png)